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molecular formula C10H13NO2 B2397880 N-methyl-N-phenyl-beta-alanine CAS No. 3334-56-3

N-methyl-N-phenyl-beta-alanine

Cat. No. B2397880
M. Wt: 179.219
InChI Key: PCSATANWFCPQGS-UHFFFAOYSA-N
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Patent
US05275924

Procedure details

Acrylic acid (36.03 g; 0.5 mol) was added to N-methylaniline (53.58 g; 0.5 mol) and an exothermic reaction took place after which reaction was virtually complete. The mixture was stood overnight at room temperature and then diluted with water and made alkaline by the addition of sodium carbonate. The mixture was washed with dichloromethane and then the aqueous layer was cautiously acidified to pH 4.5 by the addition of concentrated hydrochloric acid SG 1.18. The resulting mixture was extracted into dichloromethane and washed with water The organic extract was dried (MgSO4) and the solvent removed by evaporation under reduced pressure to give a pale brown oil (57.32 g; 64%).
Quantity
36.03 g
Type
reactant
Reaction Step One
Quantity
53.58 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[CH3:6][NH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.C(=O)([O-])[O-].[Na+].[Na+]>O>[C:1]([CH2:2][CH2:3][N:7]([CH3:6])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)([OH:5])=[O:4] |f:2.3.4|

Inputs

Step One
Name
Quantity
36.03 g
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
53.58 g
Type
reactant
Smiles
CNC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
an exothermic reaction
CUSTOM
Type
CUSTOM
Details
after which reaction
WASH
Type
WASH
Details
The mixture was washed with dichloromethane
ADDITION
Type
ADDITION
Details
the aqueous layer was cautiously acidified to pH 4.5 by the addition of concentrated hydrochloric acid SG 1.18
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted into dichloromethane
WASH
Type
WASH
Details
washed with water The
EXTRACTION
Type
EXTRACTION
Details
organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a pale brown oil (57.32 g; 64%)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(=O)(O)CCN(C1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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